![molecular formula C13H16N4O B6063118 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B6063118.png)
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide, also known as SBI-425, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in treating a range of diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide works by inhibiting the activity of a protein called tankyrase, which is involved in several cellular processes, including cell division and DNA repair. By inhibiting tankyrase, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide can disrupt these processes and potentially slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of the Wnt/β-catenin signaling pathway. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for researchers. However, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is investigating the effects of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide on other cellular processes beyond tankyrase inhibition. Additionally, further studies are needed to determine the safety and efficacy of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide in human clinical trials.
Synthesemethoden
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide involves several steps, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting product with isonicotinic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has anti-inflammatory effects and could be useful in treating inflammatory bowel disease. Another study showed that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide could inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-4-17-10(3)12(9(2)16-17)15-13(18)11-5-7-14-8-6-11/h5-8H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPGEAJKWBARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.